molecular formula C8H15ClN4 B2453085 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride CAS No. 1423032-62-5

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

Cat. No.: B2453085
CAS No.: 1423032-62-5
M. Wt: 202.69
InChI Key: UVSZCXABWHAAPO-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a 1,2,3-triazole, makes it a valuable scaffold for creating peptidomimetics. The 1,4-disubstituted 1,2,3-triazole ring can serve as a bioisostere for a trans-amide bond, sharing similar physicochemical properties while offering enhanced metabolic stability . This application is crucial for developing novel therapeutic agents, as researchers use such compounds to create "peptidotriazolamers"—hybrid foldamers that mimic the structure of peptides but with improved pharmacological properties . The incorporation of this triazole-containing piperidine scaffold can be a key strategy in the design of enzyme inhibitors and other bioactive molecules. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(triazol-1-ylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZCXABWHAAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine Propargyl Intermediate

The piperidine backbone is first functionalized with a propargyl group. For example, 4-(propargylmethyl)piperidine can be synthesized via nucleophilic substitution of 4-(chloromethyl)piperidine with propargyl bromide under basic conditions. Alternatively, reductive amination of piperidine-4-carbaldehyde with propargylamine using sodium borohydride (NaBH₄) yields the propargyl derivative.

Cycloaddition with Azide Derivatives

The propargyl-piperidine intermediate undergoes CuAAC with an azide, such as 1H-1,2,3-triazole-1-azide, in the presence of CuSO₄·5H₂O and sodium ascorbate. This reaction proceeds at room temperature in aqueous or mixed solvents (e.g., THF/H₂O), affording the triazole-linked product in yields exceeding 80%. For instance, a protocol adapted from sulfamoylated triazole syntheses involves stirring the reactants for 24 hours under argon, followed by extraction and recrystallization from acetonitrile.

Reductive Amination and Alkylation Methods

Reductive amination and alkylation offer alternative pathways, particularly when introducing the triazole moiety post piperidine formation.

Formation of Piperidine Backbone

Piperidine derivatives are commonly synthesized via reductive amination of ketones or aldehydes. For example, tert-butyl 4-formylpiperidine-1-carboxylate reacts with ammonium acetate and NaBH₄ to yield 4-aminomethylpiperidine, which is subsequently deprotected to generate the free amine.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for heterocycle formation. A modified protocol involves:

  • Mixing 4-(chloromethyl)piperidine hydrochloride with 1H-1,2,3-triazole in DMF.
  • Adding p-TSA (10 mol%) and irradiating at 120°C for 15 minutes.
  • Quenching with ice water and extracting with ethyl acetate.

This method achieves >90% conversion, as evidenced by LC-MS analysis.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
CuAAC CuSO₄, Na ascorbate, RT, 24h 80–85% High regioselectivity, mild conditions Requires azide/alkyne precursors
Reductive Alkylation K₂CO₃, DMF, 80°C, 6h 60–75% Simple setup Moderate yields, byproduct formation
Microwave-Assisted p-TSA, 120°C, 15min >90% Rapid, high efficiency Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride depends on its

Biological Activity

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its interaction with biological targets, particularly heat shock protein 90 (HSP90). Its unique structural features and potential applications in cancer therapy make it a subject of significant research interest.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₅ClN₄ and a molecular weight of 202.68 g/mol. It is characterized by a piperidine ring substituted with a 1H-1,2,3-triazol-1-ylmethyl group. The synthesis typically involves the Huisgen cycloaddition reaction, a method known as "click chemistry," which allows for efficient formation of the triazole ring under mild conditions .

The primary biological target of this compound is HSP90. This protein plays a crucial role in the stabilization and maturation of client proteins involved in tumorigenesis. The compound binds to HSP90, inhibiting its activity and leading to the degradation of oncogenic proteins. This mechanism underlines its potential as an anticancer agent .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties through its action on HSP90. Notably, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, one study reported IC50 values of 0.07 µM on HeLa cells and 0.91 µM on MCF-7 cells, demonstrating its potency compared to standard chemotherapeutics .

Cell Line IC50 (µM) Mechanism
HeLa0.07Apoptosis induction
MCF-70.91Apoptosis induction
HT290.10Apoptosis induction

Antibacterial Activity

In addition to its anticancer properties, compounds related to this compound have been evaluated for antibacterial activity. A series of fluoroquinolone derivatives synthesized using this scaffold showed comparable antibacterial efficacy against multidrug-resistant strains such as Staphylococcus aureus .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Induction of Apoptosis : Compounds derived from this structure have been shown to trigger apoptotic pathways in fungal pathogens like Candida auris, with MIC values ranging from 0.24 to 0.97 µg/mL .
  • Cell Cycle Arrest : The derivatives not only induce apoptosis but also cause cell cycle arrest at the S-phase, indicating their potential as therapeutic agents against various malignancies .
  • Inhibition of HSP90 : The inhibition of HSP90 leads to decreased stability of multiple oncogenic proteins, which is critical for cancer cell survival .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic protocols for 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride? The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a piperidine-azide derivative and a propargyl-containing precursor. Key steps include:

  • Azide preparation: Reacting 4-(bromomethyl)piperidine with sodium azide in DMF at 60°C for 12 hours.
  • Click chemistry: Combining the azide with a triazole-forming alkyne under CuSO4·5H2O/sodium ascorbate conditions in aqueous tert-butanol (1:1 v/v) at room temperature for 24 hours .
  • Hydrochloride salt formation: Treating the free base with HCl in methanol, followed by recrystallization from ethanol/ether.

Advanced: How can reaction yields be optimized for scale-up synthesis? Optimization strategies include:

  • Solvent screening: Replace tert-butanol with PEG-400 to enhance solubility and reduce reaction time (e.g., 8 hours at 50°C).
  • Catalyst loading: Reduce CuSO4 from 10 mol% to 5 mol% while maintaining 2:1 sodium ascorbate:Cu ratio to minimize metal contamination.
  • AI-driven retrosynthesis: Use tools like ICReDD’s quantum chemical path-search models to predict optimal conditions (e.g., pH 7.5, 45°C) .

Analytical Characterization

Basic: Which analytical techniques are critical for confirming the compound’s purity and structure?

  • NMR: 1H^1H-NMR (D2O, 400 MHz) should show a singlet at δ 7.8 ppm (triazole H), multiplet at δ 3.8–4.2 ppm (piperidine CH2-N), and integration ratios consistent with the molecular formula C8H14ClN4 .
  • HPLC: Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (80:20) at 1 mL/min; retention time ~6.2 minutes (λ = 254 nm) .

Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?

  • Dynamic effects analysis: Variable-temperature NMR (VT-NMR) to assess conformational exchange in the piperidine ring (e.g., chair-flip barriers).
  • DFT calculations: Compare experimental 13C^{13}C-NMR shifts with B3LYP/6-31G(d)-predicted values to identify tautomeric forms or salt dissociation artifacts .

Biological Activity Profiling

Basic: What in vitro assays are recommended for initial biological screening?

  • Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922); report MIC values (µg/mL) .
  • Cytotoxicity: MTT assay on HEK-293 cells (72-hour exposure, IC50 determination) .

Advanced: How to address contradictory activity data across cell lines?

  • Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (e.g., t1/2 < 30 minutes suggests rapid clearance).
  • Target engagement: Use SPR (Biacore) to measure binding affinity (KD) to putative targets like σ1 receptors, which may explain cell-specific responses .

Stability and Solubility

Basic: How to determine aqueous solubility and pH stability?

  • Solubility: Shake-flask method in PBS (pH 7.4) at 25°C; quantify via UV-Vis (λmax = 210 nm) after filtration (0.22 µm membrane) .
  • Stability: Accelerated degradation studies at 40°C/75% RH over 4 weeks; monitor by HPLC for hydrolysis of the triazole moiety .

Advanced: What formulation strategies improve bioavailability?

  • Co-crystallization: Screen with succinic acid or cyclodextrins to enhance solubility (e.g., 2:1 molar ratio increases solubility 10-fold).
  • Nanoemulsions: Use high-pressure homogenization (15,000 psi) with Labrafac PG and Tween 80 (2% w/v) for parenteral delivery .

Safety and Handling

Basic: What PPE is required for safe handling?

  • Minimum PPE: Nitrile gloves, lab coat, safety goggles, and N95 mask.
  • Ventilation: Use fume hoods for weighing; avoid aerosol generation during sonication .

Advanced: How to mitigate hydrochloride salt hygroscopicity in storage?

  • Desiccant packs: Store with silica gel in amber glass vials under argon.
  • Lyophilization: Pre-freeze at -80°C, then lyophilize at 0.1 mBar for 48 hours to stabilize amorphous form .

Mechanistic Studies

Advanced: What computational tools predict target interactions?

  • Docking: Use AutoDock Vina with σ1 receptor (PDB: 6DK1) to model binding poses; validate with MM-GBSA free energy calculations.
  • MD simulations: Run 100-ns trajectories in GROMACS to assess piperidine ring flexibility and triazole-water hydrogen bonding .

Data Contradiction Analysis

Advanced: How to resolve discrepancies between theoretical and experimental logP values?

  • Partition coefficient refinement: Compare shake-flask logP (octanol/water) with ChemAxon or ACD/Labs predictions. Adjust for ionization (pKa = 8.2 for piperidine N) using Henderson-Hasselbalch corrections .

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